![molecular formula C13H17NO B14019407 [(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol](/img/structure/B14019407.png)
[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol is a bicyclic compound that features a unique azabicyclohexane structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol typically involves the construction of the azabicyclohexane core followed by functionalization. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines . This method is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance, yielding the desired products in moderate to excellent yields.
Another approach involves the intramolecular cyclopropanation of 1,6-enynes using metal-catalyzed oxidative cyclization . Additionally, the cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents has been reported . These methods, while effective, often require long routes for the preparation of starting materials and/or expensive metal catalytic systems.
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the synthesis routes to make them more efficient and cost-effective. The use of palladium-catalyzed cyclopropanation of maleimides and N-tosylhydrazones has shown promise in this regard .
Analyse Des Réactions Chimiques
Types of Reactions
[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of a hydrogen atom with a nucleophile.
Applications De Recherche Scientifique
[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Mécanisme D'action
The mechanism of action of [(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, as a μ-opioid receptor antagonist, it binds to the receptor and inhibits its activity, thereby reducing pruritus . The exact molecular pathways involved in its action are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1S,3S,5S)-2-Methyl-2-azabicyclo[3.1.0]hexan-3-yl]methanol: Another azabicyclohexane derivative with similar structural features.
[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol: A related compound with a different substitution pattern.
Uniqueness
[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol is unique due to its specific benzyl substitution, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
[(1S,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol |
InChI |
InChI=1S/C13H17NO/c15-10-13-6-12(13)8-14(9-13)7-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-,13+/m1/s1 |
Clé InChI |
DMOKYXYTWWRZDY-OLZOCXBDSA-N |
SMILES isomérique |
C1[C@H]2[C@@]1(CN(C2)CC3=CC=CC=C3)CO |
SMILES canonique |
C1C2C1(CN(C2)CC3=CC=CC=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


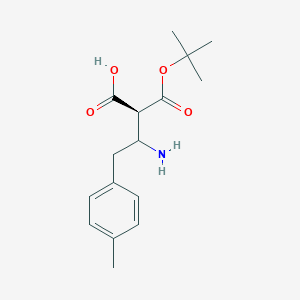
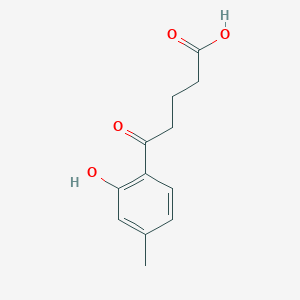


![7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B14019359.png)
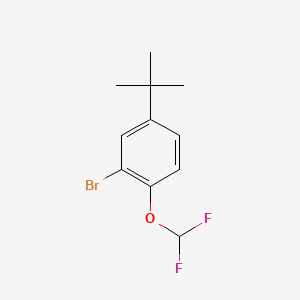
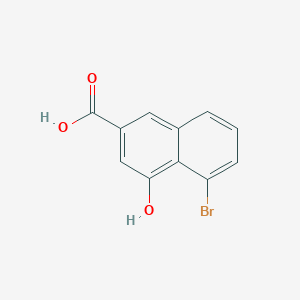


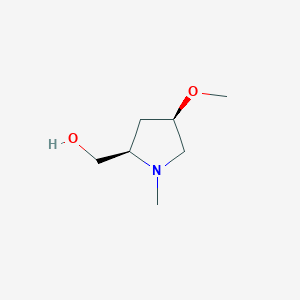
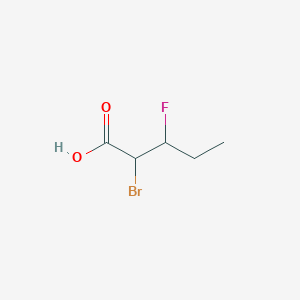


![N-[(E)-(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14019432.png)
